molecular formula C21H15N3O2 B2470032 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide CAS No. 1797981-32-8

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide

Cat. No.: B2470032
CAS No.: 1797981-32-8
M. Wt: 341.37
InChI Key: CAFCOYLBWUWHMO-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide is an organic compound that features a benzamide core linked to pyridin-2-yloxy and quinolin-8-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenating agent to form pyridin-2-yloxy.

    Formation of Quinolin-8-yl Intermediate: Quinoline is reacted with a suitable reagent to introduce the desired functional group at the 8-position.

    Coupling Reaction: The pyridin-2-yloxy and quinolin-8-yl intermediates are then coupled with benzamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl benzamide derivatives, while reduction could produce pyridin-2-yloxy benzamide derivatives.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yloxy)-N-(quinolin-6-yl)benzamide
  • 3-(pyridin-3-yloxy)-N-(quinolin-8-yl)benzamide
  • 3-(pyridin-2-yloxy)-N-(quinolin-7-yl)benzamide

Uniqueness

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the position of the functional groups and the overall molecular architecture.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-21(24-18-10-4-6-15-8-5-13-23-20(15)18)16-7-3-9-17(14-16)26-19-11-1-2-12-22-19/h1-14H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFCOYLBWUWHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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